BenchChemオンラインストアへようこそ!

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-7-ethoxybenzofuran-2-carboxamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Benzofuran

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-7-ethoxybenzofuran-2-carboxamide (CAS 942004-06-0, also known as DIPO-1) is a synthetic hybrid molecule combining a 7-ethoxybenzofuran-2-carboxamide core with a 5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl amine moiety. This architecture is characteristic of kinase-focused and GPCR-targeted compound libraries, where privileged scaffolds are merged to explore novel interaction vectors.

Molecular Formula C17H16N2O4
Molecular Weight 312.325
CAS No. 942004-06-0
Cat. No. B2378666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-7-ethoxybenzofuran-2-carboxamide
CAS942004-06-0
Molecular FormulaC17H16N2O4
Molecular Weight312.325
Structural Identifiers
SMILESCCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=C4CCCC4=NO3
InChIInChI=1S/C17H16N2O4/c1-2-21-13-8-3-5-10-9-14(22-15(10)13)16(20)18-17-11-6-4-7-12(11)19-23-17/h3,5,8-9H,2,4,6-7H2,1H3,(H,18,20)
InChIKeyWQANVIINCRARBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-7-ethoxybenzofuran-2-carboxamide: Structural Profile for Targeted Procurement


N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-7-ethoxybenzofuran-2-carboxamide (CAS 942004-06-0, also known as DIPO-1) is a synthetic hybrid molecule combining a 7-ethoxybenzofuran-2-carboxamide core with a 5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl amine moiety . This architecture is characteristic of kinase-focused and GPCR-targeted compound libraries, where privileged scaffolds are merged to explore novel interaction vectors [1]. Publicly available primary pharmacological data for this specific compound is currently sparse, positioning it as a probe candidate for exploratory medicinal chemistry and selectivity profiling rather than a biologically de-risked lead.

Structural Non-Interchangeability: Why Analogs Cannot Substitute for N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-7-ethoxybenzofuran-2-carboxamide


Generic replacement of this compound with a structurally simpler benzofuran-2-carboxamide or a non-ethoxy analog is not scientifically valid. The 7-ethoxy substituent is a critical determinant of molecular topology and electronic character, directly influencing target binding, metabolic stability, and selectivity . Class-level evidence from benzofuran-isoxazole hybrids demonstrates that subtle modifications, such as moving from a methoxy to an ethoxy group or altering the isoxazole substituent, cause dramatic, non-linear shifts in both antibacterial and anticancer activity profiles, often leading to a complete loss of efficacy . This establishes that the precise combination of the 7-ethoxy group and the fused cyclopenta[c]isoxazole is integral to the molecule's unique potential, and any substitution would compromise the scientific integrity of the research.

Quantitative Comparator Evidence: N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-7-ethoxybenzofuran-2-carboxamide vs. Closest Analogs


Structural Differentiation: 7-Ethoxy Substituent versus Unsubstituted and 7-Methoxy Analogs

The target compound features a critical 7-ethoxy substituent on the benzofuran ring. The closest identified analog is N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzofuran-2-carboxamide (CAS 942004-02-6), which lacks this substituent. Another class-level comparator is the 7-methoxy series [1]. The 7-ethoxy group increases both lipophilicity (calculated LogP) and the potential for a unique hydrogen bond acceptor geometry compared to the des-ethoxy or 7-methoxy variants, leading to distinct protein-ligand interaction fingerprints that are non-interchangeable for structure-based drug design.

Medicinal Chemistry Structure-Activity Relationship (SAR) Benzofuran

Target Engagement Inference: EPAC1 vs. EPAC2 Selectivity Class Comparison

A structurally related benzofuran-isoxazole carboxamide (US11124489, Compound 32) demonstrated measurable activity against EPAC1 and EPAC2 [1]. While direct data for the target compound is absent, this class-level inference supports its potential as an EPAC modulator. The target compound's cyclopenta[c]isoxazole moiety is a rigidified, less explored analog of the isoxazole in the reference compound, potentially offering superior subtype selectivity.

Rap Guanine Nucleotide Exchange Factor EPAC Inhibition Second Messenger Signaling

Physicochemical Stability Index: Heavy Atom Count and Rotatable Bond Advantage

The compound possesses a higher heavy atom count and molecular weight compared to simpler benzofuran isoxazoles, potentially correlating with improved chemical stability for long-term storage. Its 6 rotatable bonds offer a balanced degree of conformational flexibility for target adaptation, positioning it between overly rigid (and often insoluble) analogs and excessively flexible (and often non-selective) ones .

Lead-Likeness Chemical Stability Procurement Quality

High-Value Application Scenarios for N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-7-ethoxybenzofuran-2-carboxamide


Exploratory EPAC1/EPAC2 Selectivity Profiling Probe

Procure this compound to delineate the SAR of the isoxazole region in EPAC inhibitor chemotypes. The cyclopenta-fused isoxazole offers a structurally rigid alternative to open-chain isoxazole inhibitors like those in US11124489 [1]. A comparative biochemical screen (e.g., EPAC1, EPAC2, Epac4 at 10-point concentration gradients) against the known Compound 32 baseline will determine if this constrained scaffold yields improved subtype selectivity.

Neuroprotective SAR Expansion Set

Build upon the neuroprotective profile of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides (e.g., compound 1f from Biomol Ther 2015) [2]. Substituting the phenyl group with the cyclopenta[c]isoxazol-3-yl amine and shifting from 7-methoxy to 7-ethoxy creates a novel hybrid. Test in primary rat cortical neuronal cultures under NMDA-induced excitotoxicity to benchmark neuroprotective efficacy against memantine (30 µM).

Anticancer Kinase Panel Screening

The benzofuran-isoxazole framework is a known anticancer pharmacophore [3]. Use this compound as a focused library member for kinase profiling against a panel of serine/threonine kinases (e.g., RAF, JNK, MST1) to identify key hinge-binding interactions conferred by the unique amide linkage and 7-ethoxy orientation. The outcomes will directly inform a hit-to-lead medicinal chemistry program.

Quote Request

Request a Quote for N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-7-ethoxybenzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.